Deoxynivalenol 3-glucuronide

Catalog No.
S882690
CAS No.
1000000-13-4
M.F
C₂₁H₂₈O₁₂
M. Wt
472.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deoxynivalenol 3-glucuronide

CAS Number

1000000-13-4

Product Name

Deoxynivalenol 3-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C₂₁H₂₈O₁₂

Molecular Weight

472.44

InChI

InChI=1S/C21H28O12/c1-7-3-9-20(5-22,15(27)10(7)23)19(2)4-8(16(32-9)21(19)6-30-21)31-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1

SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CO

Synonyms

(3α,7α)-12,13-epoxy-7,15-dihydroxy-8-oxotrichothec-9-en-3-yl-β-D-Glucopyranosiduronic Acid; Deoxynivalenol 3-β-D-glucuronide;

Deoxynivalenol 3-glucuronide (DON-3-glucuronide) is a major metabolite of deoxynivalenol (DON), a mycotoxin produced by certain fungal species that can contaminate grains (). DON is one of the most frequently occurring mycotoxins in food worldwide ().

Here are some areas of scientific research where Deoxynivalenol 3-glucuronide is being studied:

  • Biomarker of DON exposure

    DON is rapidly excreted from the body, making it difficult to directly measure exposure. DON-3-glucuronide, the main metabolite of DON in urine, can be used as a biomarker to assess recent DON intake ().

  • Understanding DON metabolism

    Studying DON-3-glucuronide helps researchers understand how the body processes and eliminates DON. This knowledge can be used to develop strategies to reduce the health risks associated with DON exposure ().

  • Mycotoxin detection methods

    Researchers are developing methods to detect DON-3-glucuronide in urine and other biological samples. This can be helpful in monitoring DON exposure in populations and assessing the effectiveness of strategies to reduce mycotoxin contamination in food ().

Deoxynivalenol 3-glucuronide is a mycotoxin metabolite derived from deoxynivalenol, a trichothecene produced by various species of the Fusarium fungi. This compound is significant due to its role as a detoxification product in mammals, where it is formed through the conjugation of deoxynivalenol with glucuronic acid. Deoxynivalenol is commonly found in cereal grains and can lead to various toxicological effects in animals and humans, including gastrointestinal distress and immunosuppression. The glucuronidation process helps mitigate these effects by facilitating the excretion of the toxin from the body .

Deoxynivalenol 3-glucuronide is primarily formed through the enzymatic reaction known as glucuronidation, which involves the addition of glucuronic acid to deoxynivalenol. This reaction is catalyzed by UDP-glucuronosyltransferases, a family of enzymes that play a crucial role in phase II metabolism. The specific reaction can be summarized as follows:

Deoxynivalenol+UDP glucuronic acidUDP glucuronosyltransferaseDeoxynivalenol 3 glucuronide+UDP\text{Deoxynivalenol}+\text{UDP glucuronic acid}\xrightarrow{\text{UDP glucuronosyltransferase}}\text{Deoxynivalenol 3 glucuronide}+\text{UDP}

This process not only reduces the toxicity of deoxynivalenol but also enhances its solubility, allowing for easier excretion via urine .

Deoxynivalenol 3-glucuronide exhibits significantly lower biological activity compared to its parent compound, deoxynivalenol. While deoxynivalenol is known for its ability to inhibit protein synthesis and cause cytotoxic effects in various cell types, deoxynivalenol 3-glucuronide does not exhibit these toxic properties to the same extent. Studies have shown that this metabolite is rapidly absorbed and excreted in humans, indicating its role as a less harmful form of deoxynivalenol .

Moreover, the presence of deoxynivalenol 3-glucuronide in biological fluids serves as a biomarker for exposure to deoxynivalenol, aiding in the assessment of dietary intake and potential health risks associated with mycotoxin exposure .

The synthesis of deoxynivalenol 3-glucuronide can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing UDP-glucuronosyltransferases to catalyze the reaction between deoxynivalenol and UDP-glucuronic acid.
  • Chemical Synthesis: Various chemical approaches can be employed, including the Königs-Knorr method for synthesizing glucosides, which has been adapted for producing labeled derivatives of deoxynivalenol 3-glucoside for analytical purposes .
  • Biotransformation: Using microbial or mammalian systems to convert deoxynivalenol into its glucuronide form through metabolic processes.

These methods are essential for producing sufficient quantities of deoxynivalenol 3-glucuronide for research and application in toxicology studies .

Deoxynivalenol 3-glucuronide has several applications:

  • Biomonitoring: It serves as a valuable biomarker for assessing human exposure to deoxynivalenol through dietary intake.
  • Toxicology Research: Understanding its metabolism helps elucidate the detoxification pathways of mycotoxins in mammals.
  • Food Safety: Monitoring levels of deoxynivalenol and its metabolites in food products aids in ensuring consumer safety from mycotoxin contamination .

Research on interaction studies involving deoxynivalenol 3-glucuronide indicates that it may interact with various biological systems differently than its parent compound. For instance, studies have shown that while deoxynivalenol can inhibit protein synthesis and induce cellular stress responses, deoxynivalenol 3-glucuronide does not exhibit these effects to a significant degree. This difference suggests that the glucuronidation process effectively mitigates the toxicological impact of deoxynivalenol . Additionally, studies have demonstrated that renal excretion rates of this metabolite are higher compared to free deoxynivalenol, indicating efficient detoxification mechanisms at play .

Deoxynivalenol 3-glucuronide shares similarities with other metabolites derived from deoxynivalenol and related mycotoxins. Here are some notable comparisons:

Compound NameStructure/TypeBiological ActivityUnique Features
DeoxynivalenolTrichotheceneHighly toxicCauses severe gastrointestinal effects
Deoxynivalenol 15-glucuronideGlucuronide derivativeLower toxicity than parentMajor urinary biomarker
Deoxynivalenol 3-glucosideGlycosylated formLower toxicityServes as a masked mycotoxin
Deepoxy-deoxynivalenolModified trichotheceneModerate toxicityLess common but still relevant

Deoxynivalenol 3-glucuronide's uniqueness lies in its specific position of glucuronic acid attachment (at position 3), which influences its metabolic pathway and biological activity compared to other derivatives like deoxynivalenol 15-glucuronide and deepoxy-deoxynivalenol .

XLogP3

-2.1

Dates

Modify: 2024-04-14

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